molecular formula C13H17NO B2467054 [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287299-41-4

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2467054
CAS RN: 2287299-41-4
M. Wt: 203.285
InChI Key: PFWYGOZILADPDM-UHFFFAOYSA-N
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Description

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as MEM, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MEM is a bicyclic amine that has a unique structure, making it a promising candidate for drug development and other scientific studies. In

Mechanism of Action

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine exerts its effects on the sigma-1 receptor by binding to it and modulating its activity. This modulation results in the activation of various signaling pathways, including the ERK1/2 and AKT pathways. These pathways are involved in cell survival, proliferation, and differentiation, making [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of ion channel activity. These effects are thought to contribute to [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine's therapeutic potential in various disease states.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its unique structure, which allows for the modulation of the sigma-1 receptor with high selectivity and affinity. Additionally, the synthesis of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been optimized for high yield and purity, making it a reliable option for scientific research. However, one limitation of using [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for research on [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, including the development of more potent and selective ligands for the sigma-1 receptor, the investigation of its potential use in the treatment of various diseases, and the exploration of its effects on other physiological processes. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in order to minimize potential toxicity.
Conclusion:
In conclusion, [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound for scientific research, with potential applications in drug development and other areas of study. Its unique structure, mechanism of action, and biochemical and physiological effects make it a valuable tool for investigating various physiological processes and disease states. Further research is needed to fully understand the potential of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and to optimize its use in scientific research.

Synthesis Methods

The synthesis of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves several steps, starting with the reaction of 3-methoxyphenylacetonitrile with cyclopropanecarbonyl chloride to form 3-(3-methoxyphenyl)-1-cyclopropylpropanenitrile. This intermediate is then reduced with lithium aluminum hydride to produce the desired [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine compound. The synthesis of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been optimized for high yield and purity, making it a viable option for scientific research.

Scientific Research Applications

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential use in drug development, specifically as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that plays a role in various physiological processes, including pain perception, mood regulation, and neuronal signaling. By targeting this receptor, [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has shown promise in the treatment of various diseases, including depression, neuropathic pain, and neurodegenerative disorders.

properties

IUPAC Name

[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-15-11-4-2-3-10(5-11)13-6-12(7-13,8-13)9-14/h2-5H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWYGOZILADPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C23CC(C2)(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

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